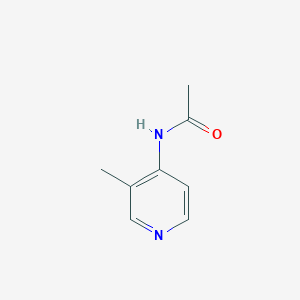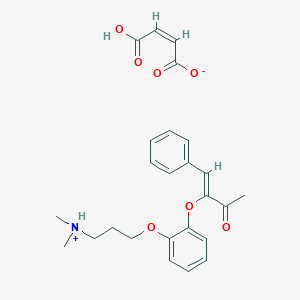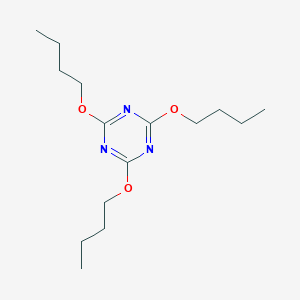
2,4,6-Tributoxy-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tributoxy-1,3,5-triazine (TBT) is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties and potential applications. TBT is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has a wide range of applications in the fields of agriculture, pharmaceuticals, and material science.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tributoxy-1,3,5-triazine is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic species such as carbonyl compounds and epoxides. This compound has also been shown to form stable complexes with metal ions such as copper and zinc.
Biochemical and Physiological Effects:
This compound has been shown to have potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-Tributoxy-1,3,5-triazine in lab experiments is its high reactivity towards electrophilic species. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to aquatic organisms and has been classified as a hazardous substance by the Environmental Protection Agency (EPA).
Direcciones Futuras
There are several future directions for the study of 2,4,6-Tributoxy-1,3,5-triazine. One direction is the synthesis of this compound derivatives with improved properties such as higher reactivity and lower toxicity. Another direction is the study of this compound in the context of metal-organic frameworks and zeolites. This compound could be used as a building block for the synthesis of new MOFs and zeolites with improved properties. Finally, the potential biomedical applications of this compound should be further explored. This compound could be used as a drug delivery agent or as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has potential applications in the fields of material science, pharmaceuticals, and biochemistry. This compound can be synthesized using various methods and has unique properties that make it useful in lab experiments. This compound has potential biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer. However, more research is needed to fully understand the properties and applications of this compound.
Métodos De Síntesis
2,4,6-Tributoxy-1,3,5-triazine can be synthesized by the reaction of cyanuric chloride with butanol in the presence of a base such as pyridine. This reaction results in the formation of this compound as a byproduct. Another method of synthesis is the reaction of cyanuric acid with butanol in the presence of a dehydrating agent such as thionyl chloride. This reaction also results in the formation of this compound as a byproduct.
Aplicaciones Científicas De Investigación
2,4,6-Tributoxy-1,3,5-triazine has been extensively studied for its potential applications in the field of material science. It has been used as a cross-linking agent for the synthesis of polymers, resins, and coatings. This compound has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and zeolites. MOFs and zeolites are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propiedades
| 19837-00-4 | |
Fórmula molecular |
C15H27N3O3 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
2,4,6-tributoxy-1,3,5-triazine |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-19-13-16-14(20-11-8-5-2)18-15(17-13)21-12-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
RFWINRJWJPNZQG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
SMILES canónico |
CCCCOC1=NC(=NC(=N1)OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




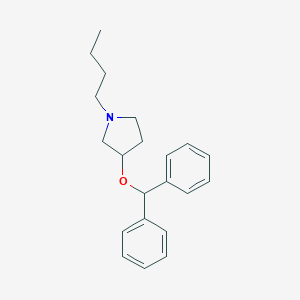
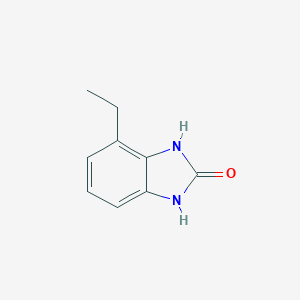
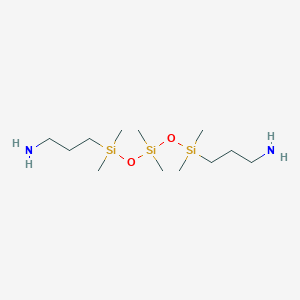
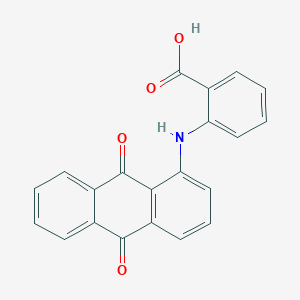
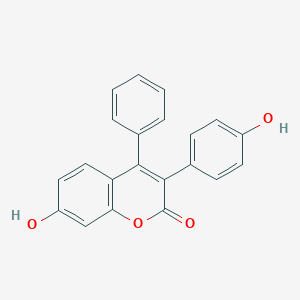
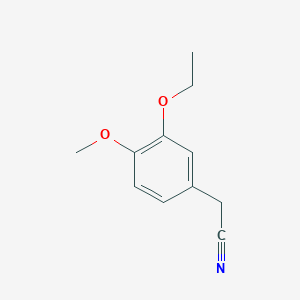
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
